(2-Isocyanatocyclopropyl)benzene

Übersicht

Beschreibung

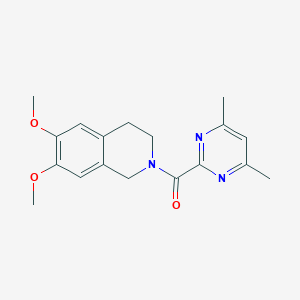

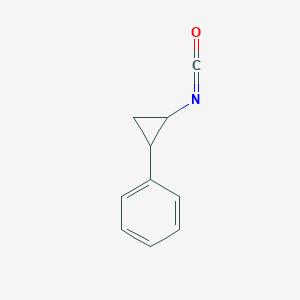

(2-Isocyanatocyclopropyl)benzene is a chemical compound with the molecular formula C10H9NO . It is a derivative of benzene, which is a cyclic hydrocarbon .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a cyclopropyl group which is further attached to an isocyanate group . The average molecular mass is 159.185 Da .Wissenschaftliche Forschungsanwendungen

Benzene Derivatives in Chemical Research

Benzene and its derivatives, including (2-Isocyanatocyclopropyl)benzene, are fundamental in chemical research, with applications spanning from biomedical research to materials science. Their study has led to the understanding of aromaticity and delocalization concepts in chemistry (Marwitz et al., 2009).

Optimization in Synthesis

Research has focused on optimizing the synthesis of benzene derivatives like 1,3-Bis(isocyanatomethyl)benzene, which are valuable in optical polymer composite materials and various industries. These efforts aim to develop safer and environmentally friendly synthesis routes, given the challenges associated with traditional synthesis methods (Jianxun et al., 2018).

Molecular Design for Device Applications

Polycyclic aromatic hydrocarbons (PAHs), including benzene derivatives, are integral in organic semiconductor research. They have potential applications in organic field-effect transistors and organic photovoltaics. Advances in molecular design have led to the creation of stable PAHs extending conjugation in two dimensions, crucial for environmental stability and high device performance (Zhang et al., 2015).

Cyclization and Ring Closure Studies

Investigations into ring closures of C-centred radicals onto isocyanates have been conducted to understand the reactivity of isocyanate groups. Such studies are fundamental in synthetic chemistry, offering insights into the formation of complex molecular structures (Minin & Walton, 2004).

Catalysis in Organic Synthesis

Benzene derivatives have been explored in the context of catalyst-driven reactions. For example, gold(I)-catalyzed tandem C-H and C-C bond activation in derivatives like (Cyclopropylidenecyclohexyl)benzene showcases the potential for creating biaryl derivatives through innovative catalytic processes (Jiang et al., 2010).

Structural Diversity and Synthetic Methods

The structural diversity of benzene derivatives is significant due to the potential for multiple substitutions. Advances in synthetic methods, such as C-H activation and cross-coupling reactions, have enabled the exploration of this diversity, leading to the creation of novel compounds with varied properties (Suzuki et al., 2015).

Environmental Impact Studies

Understanding the environmental impact of benzene and its derivatives is also crucial. For instance, studies on benzene oxidation kinetics and mechanisms contribute to assessing its environmental and health effects (Raoult et al., 2004).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that benzene and its derivatives generally interact with various cellular components, including proteins and dna .

Mode of Action

(2-Isocyanatocyclopropyl)benzene, like other benzene derivatives, is likely to undergo electrophilic aromatic substitution reactions . The compound can interact with its targets through the formation of C-centered radicals, which can undergo a rapid onward β-scission . This interaction can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Benzene and its derivatives are known to influence various biochemical processes, including the generation of reactive oxygen species and the induction of oxidative stress .

Pharmacokinetics

It is known that benzene and its derivatives can be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties would significantly impact its bioavailability and overall biological effects.

Result of Action

Benzene and its derivatives are known to cause various cellular changes, including dna damage, cell death, and alterations in cellular signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Furthermore, the compound’s effects can also be influenced by the individual’s exposure level and duration, as well as their metabolic and immune status .

Eigenschaften

IUPAC Name |

(2-isocyanatocyclopropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUXVJAFBUZREW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N=C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63006-15-5 | |

| Record name | (2-isocyanatocyclopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2987635.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2987637.png)

![6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987641.png)

![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)

![(2-Aminobicyclo[2.2.2]octan-2-yl)methanol hydrochloride](/img/structure/B2987650.png)

![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2987652.png)

![2,5-dichloro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987653.png)